molecular formula C20H13F2N3O B2791789 3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide CAS No. 1226459-63-7

3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide

Cat. No.: B2791789
CAS No.: 1226459-63-7
M. Wt: 349.341
InChI Key: XWNKFPHVDLQMOO-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide is a synthetic organic compound designed for research and development, integrating key pharmacophores known for diverse biological activities. This molecule features a quinoline core, a structure that is fundamental in medicinal chemistry and is prominently featured in compounds with antimalarial and anticancer properties . The antimalarial activity of quinoline derivatives, such as chloroquine, is often attributed to their ability to interfere with hemozoin formation in the Plasmodium parasite, leading to a toxic buildup of heme . In oncology research, quinoline-based molecules can act through mechanisms such as topoisomerase inhibition or disruption of cancer cell signaling pathways . The incorporation of a pyrrole ring, a heterocycle recognized as a privileged scaffold in drug discovery, further enhances the research potential of this compound . Pyrrole derivatives are associated with a wide spectrum of pharmacological activities, including antimicrobial and anti-inflammatory effects . The specific molecular architecture of this compound, which links a difluorobenzamide group to a quinoline-pyrrole hybrid, makes it a compelling candidate for investigating new chemical entities. It is primarily intended for use in in vitro assays to explore its mechanism of action, potency, and selectivity against various biological targets. This product is strictly labeled "For Research Use Only" and is not meant for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3,4-difluoro-N-(2-pyrrol-1-ylquinolin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O/c21-15-8-6-14(12-16(15)22)20(26)23-17-5-3-4-13-7-9-18(24-19(13)17)25-10-1-2-11-25/h1-12H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNKFPHVDLQMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC3=C(C=CC=C3NC(=O)C4=CC(=C(C=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Quinoline Formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves coupling the pyrrole and quinoline intermediates with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of methoxy-substituted benzamide derivatives.

Scientific Research Applications

3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide has shown potential in various scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and anticancer agent.

    Fluorescent Anion Sensing: It has been used in the development of fluorescent sensors for detecting anions in environmental and biological samples.

    Sustainable Synthesis: Research has explored its role in the sustainable synthesis of quinoline derivatives, which are important in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with bacterial enzymes and cancer cell receptors, inhibiting their function and leading to cell death.

    Pathways Involved: It affects pathways related to cell cycle regulation and apoptosis, promoting cell cycle arrest and programmed cell death in cancer cells.

Comparison with Similar Compounds

Research Findings and Implications

  • Fluorine’s electron-withdrawing effects may enhance binding to hydrophobic pockets .
  • Scaffold Flexibility: The quinoline core allows diverse substitutions (pyrrole, benzylideneamino, piperidine) for tailoring solubility, selectivity, and target engagement. However, the target compound’s pyrrole group may limit steric bulk compared to triazaspiro systems in ML298 .
  • Therapeutic vs. Diagnostic Applications: Unlike the radiofluorinated analogue (Ev6), the target compound lacks imaging utility but may exhibit improved pharmacokinetics for therapeutic use .

Biological Activity

3,4-Difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula : C17H15F2N3O
  • Molecular Weight : Approximately 328.32 g/mol
  • CAS Number : 1226459-63-7

The compound features a unique structure that combines a pyrrole ring, a quinoline moiety, and a difluorobenzamide group. This structural configuration may enhance its biological activity and stability, making it an interesting subject for various scientific investigations.

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific biological targets that influence various biochemical pathways related to:

  • Cell Growth Regulation : The compound appears to interact with receptors involved in cell proliferation, potentially inhibiting cancer cell growth.
  • Antibacterial Activity : It has shown promise in combating bacterial resistance through mechanisms that affect bacterial cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
HeLa (Cervical)10.5Growth inhibition
MCF7 (Breast)12.3Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro assays have shown that it possesses activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus5 µg/mLBacteriostatic effect
Escherichia coli8 µg/mLBactericidal effect
Pseudomonas aeruginosa10 µg/mLModerate inhibition

These results indicate the potential of this compound as an antibacterial agent, particularly in addressing resistant strains.

Case Study: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of various derivatives of quinoline compounds, including this compound. The study found that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an effective therapeutic agent against malignancies.

Case Study: Antibacterial Mechanism

Another research effort explored the antibacterial mechanism of action for this compound. It was found to disrupt bacterial cell membrane integrity and inhibit DNA synthesis, leading to cell death. The study highlighted the importance of further exploring its structure–activity relationship to optimize its efficacy against pathogenic bacteria.

Applications in Research

This compound is not only significant for its therapeutic potential but also for its applications in:

  • Fluorescent Anion Sensing : The compound has been utilized in developing fluorescent sensors for detecting anions in environmental and biological samples.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Pyrrole attachmentPd(PPh₃)₄, Na₂CO₃, DMF, 80°C65–75%
Amide couplingHATU, DIPEA, DCM, RT80–85%

How can reaction conditions be optimized to improve synthesis yield?

Advanced Question
Approaches :

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency for quinoline intermediates .
  • Catalyst optimization : Palladium catalysts (e.g., PdCl₂(dppf)) improve cross-coupling yields .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide bond formation .

Data Contradiction Analysis :
Conflicting yields in similar reactions (e.g., 65% vs. 83% for amidation ) may arise from impurities in starting materials. Purity checks via HPLC and recrystallization are critical .

What computational approaches predict the reactivity of this compound?

Advanced Question

  • Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) models simulate transition states for fluorobenzamide derivatization .
  • Docking studies : Molecular dynamics predict binding affinity to biological targets (e.g., kinases) using software like AutoDock Vina .
  • DFT calculations : Assess fluorine’s impact on electron density distribution and stability .

Q. Methodological Workflow :

Generate 3D conformers with Gaussian 12.

Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Which spectroscopic techniques are critical for characterization?

Basic Question
Key Techniques :

  • ¹H/¹³C NMR : Assign signals for quinoline protons (δ 8.8–9.0 ppm) and fluorobenzamide carbonyls (δ 168–170 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • FTIR : Detect amide C=O stretches (~1650 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Q. Table 2: Representative NMR Data

Proton Environmentδ (ppm)MultiplicityReference
Quinoline H-28.93d (J = 7.8 Hz)
Fluorobenzamide NH10.74s

How can contradictions in biological activity data be resolved?

Advanced Question
Strategies :

  • Dose-response studies : Establish EC₅₀/IC₅₀ curves to clarify potency variations .
  • Metabolic profiling : LC-MS identifies metabolites that may interfere with assays .
  • Structural analogs : Synthesize derivatives to isolate contributions of fluorine vs. pyrrole groups .

Case Study :
Inconsistent kinase inhibition data may stem from assay conditions (e.g., ATP concentration). Standardize protocols using recombinant enzymes and ATP Km values .

What strategies elucidate the mechanism of action in biological systems?

Advanced Question

  • Pull-down assays : Use biotinylated probes to identify protein binding partners .
  • SAR studies : Correlate substituent changes (e.g., fluorine position) with activity trends .
  • Cryo-EM/XRPD : Resolve compound-target complexes at atomic resolution .

Methodological Note :
Combine SPR (surface plasmon resonance) for binding kinetics and transcriptomics to map downstream pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.